3-氨基-4-苯基丁-2-酮盐酸盐

描述

3-Amino-4-phenylbutan-2-one hydrochloride is a compound that is structurally related to several pharmacologically active substances and key components in the synthesis of various inhibitors and pharmaceutical agents. Although the exact compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the synthesis, molecular structure, and chemical properties of similar beta-amino acids and their derivatives.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including highly diastereoselective reactions, malonic ester synthesis, and stereoselective aldimine coupling reactions. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, was achieved through cyanohydrin formation . Another related compound, 2-amino-3-phenylbutanoic acid, was prepared using malonic ester synthesis . Additionally, asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate was accomplished from the coupling reaction between 3-phenyl-2-aminopropanenitrile and a silyl ketene acetal .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of compounds similar to 3-Amino-4-phenylbutan-2-one hydrochloride. For example, the structure of a new anti-ulcer agent was elucidated, revealing a rigid bent-rod like conformation . Similarly, the absolute stereochemistry of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was determined through X-ray analysis of its methyl ester hydrobromide .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo condensation, substitution, and reduction reactions. For instance, 3-amino-2-hydroxy-4-phenylbutanoic acid was prepared via substitution and condensation, followed by reduction . Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid were synthesized by replacing the terminal amino group with a tetrazol-1-yl fragment .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by techniques such as NMR, IR, and elemental analysis. For example, the pharmacological activity of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid and its enantiomers was determined, with the R(+) enantiomer showing higher effectiveness . The synthesis of 3,4-disubstituted 4-aminobutanoic acids also highlights the importance of structural features in determining pharmacological activity .

科学研究应用

化学合成和衍生物

3-氨基-4-苯基丁-2-酮盐酸盐用于合成各种化合物。例如,类似分子中的氨基和羧基末端基团的反应性已被用于制备含四唑的衍生物,在药物化学中具有应用(Putis、Shuvalova 和 Ostrovskii,2008)。另一项研究涉及 3,4-二取代氨基丁酸的合成和分析,证明了这类化合物在开发药理活性物质中的重要性(Vasil'eva、Ostroglyadov、Nikonorov、Komarova 和 Berestovitskaya,2016)。

抗菌应用

一项关于源自类似化合物的羟乙基磺酰胺的研究报告了它们的潜在抗分枝杆菌活性,表明 3-氨基-4-苯基丁-2-酮盐酸盐在开发针对微生物感染的治疗方法中具有相关性(Moreth、Gomes、Lourenço、Soares、Rocha、Kaiser、de Souza、Wardell 和 Wardell,2014)。

在药物合成中的应用

该化合物在合成药物的关键中间体方面至关重要。例如,一种增强的短链脱氢酶用于有效合成抗病毒药物中间体,突出了该化合物在药物开发过程中的作用(Wu、Zheng、Xiong、Yang、Jiang、Meng 和 Shao,2019)。

药物研究

其衍生物已被合成并评估了各种药理特性。在一项研究中,实现了天然产物贝司他汀和 HIV 蛋白酶抑制剂的组分 3-氨基-2-羟基-4-苯基丁酸酯的不对称合成(Ha、Ahn 和 Lee,1999)。

代谢研究

在药理研究中,结构与 3-氨基-4-苯基丁-2-酮盐酸盐相关的化合物被鉴定为代谢物,表明它们在代谢途径和药物代谢中具有潜在作用(Changchit、Gal 和 Zirrolli,1991)。

安全和危害

The safety information for 3-Amino-4-phenylbutan-2-one hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

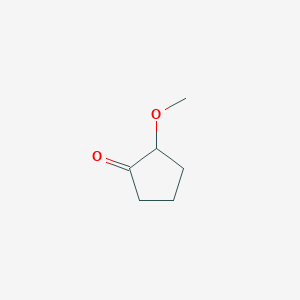

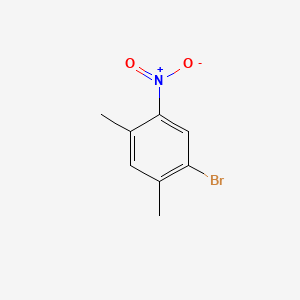

IUPAC Name |

3-amino-4-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8(12)10(11)7-9-5-3-2-4-6-9;/h2-6,10H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCSZKJGITYITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904729 | |

| Record name | 3-Amino-4-phenyl-2-butanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-phenylbutan-2-one hydrochloride | |

CAS RN |

5440-27-7 | |

| Record name | 5440-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-phenyl-2-butanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-phenylbutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)